

Recombinant ESAT-6 Protein: Expression and Purification for Immunological Assays

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Compound of Interest

Compound Name: ESAT6 Epitope

Cat. No.: B15568157

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 6 kDa Early Secretory Antigenic Target (ESAT-6) is a potent T-cell antigen and a significant virulence factor of *Mycobacterium tuberculosis* (Mtb), the causative agent of tuberculosis (TB). [1][2][3] Encoded by the *esxA* gene located in the Region of Difference 1 (RD1), ESAT-6 is absent from all BCG vaccine strains and most non-tuberculous mycobacteria, making it a highly specific biomarker for Mtb infection. [1][2] Recombinant ESAT-6 protein is widely used in the development of diagnostic assays, such as Interferon-Gamma Release Assays (IGRAs) and enzyme-linked immunosorbent assays (ELISAs), for the detection of both active and latent TB. [1][2][3][4][5] This document provides a detailed protocol for the expression of recombinant ESAT-6 in *Escherichia coli* and its subsequent purification, yielding a high-purity protein suitable for various immunological applications.

Data Presentation

Table 1: Summary of Recombinant ESAT-6 Protein Expression and Purification Parameters

Parameter	Value	Reference
Expression System	E. coli BL21 (DE3)	[1][6]
Expression Vector	pET series (e.g., pET32a+), pET102/D)	[1][6]
Fusion Tag	6xHis-tag	[1][6][7]
Induction	1 mM IPTG at 37°C for 4 hours	[6]
Protein Yield	~18-233 mg/L of culture	[8][9]
Purification Method	Ni-NTA Affinity Chromatography	[1][6]
Purity	>90-98%	[10][11][12]
Final Protein Concentration	1-2 mg/vial	[10]

Experimental Protocols

I. Cloning of the *esxA* Gene into an Expression Vector

This protocol outlines the amplification of the *esxA* gene (encoding ESAT-6) from *M. tuberculosis* H37Rv genomic DNA and its subsequent cloning into a suitable *E. coli* expression vector containing a polyhistidine (6xHis) tag for affinity purification.

Materials:

- *M. tuberculosis* H37Rv genomic DNA
- Gene-specific forward and reverse primers with appropriate restriction sites
- Pfu DNA polymerase
- dNTPs
- PCR buffer
- pET expression vector (e.g., pET32a(+))

- Restriction enzymes (e.g., BamHI and Sall)
- T4 DNA ligase
- Chemically competent E. coli DH5α (for cloning)
- LB agar plates with appropriate antibiotic (e.g., ampicillin)

Procedure:

- PCR Amplification:
 - Set up a PCR reaction to amplify the full-length *esxA* gene (approximately 288 bp).
 - Use primers designed to introduce restriction sites (e.g., BamHI and Sall) at the 5' and 3' ends of the gene for directional cloning.[\[6\]](#)
 - Perform PCR with an initial denaturation at 95°C for 4 minutes, followed by 30 cycles of denaturation at 95°C for 30 seconds, annealing at 67°C for 30 seconds, and extension at 72°C for 1 minute.[\[6\]](#)
- Vector and PCR Product Digestion:
 - Purify the PCR product using a PCR purification kit.
 - Digest both the purified PCR product and the pET expression vector with the selected restriction enzymes (e.g., BamHI and Sall).
- Ligation:
 - Ligate the digested *esxA* gene into the linearized pET vector using T4 DNA ligase.
- Transformation into Cloning Host:
 - Transform the ligation mixture into chemically competent E. coli DH5α cells.
 - Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

- Colony PCR and Plasmid Sequencing:
 - Select individual colonies and perform colony PCR to screen for positive clones containing the *esxA* insert.
 - Isolate the recombinant plasmid from positive clones and confirm the integrity and orientation of the insert by DNA sequencing.

II. Expression of Recombinant ESAT-6 Protein

This section describes the transformation of the confirmed recombinant plasmid into an expression host and the induction of protein expression.

Materials:

- Confirmed recombinant plasmid (pET-*esxA*)
- Chemically competent *E. coli* BL21 (DE3)
- LB broth with appropriate antibiotic (e.g., 100 µg/mL ampicillin)
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

- Transformation into Expression Host:
 - Transform the pET-*esxA* plasmid into chemically competent *E. coli* BL21 (DE3) cells.
 - Plate on LB agar with the selective antibiotic and incubate overnight at 37°C.
- Inoculum Preparation:
 - Inoculate a single colony into 50 mL of LB broth containing the appropriate antibiotic.
 - Incubate overnight at 37°C with shaking.
- Large-Scale Culture and Induction:

- Inoculate 1 L of LB broth with the overnight culture.
- Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6.[6]
- Induce protein expression by adding IPTG to a final concentration of 1 mM.[6]
- Continue to incubate the culture for an additional 4 hours at 37°C.[6]
- Cell Harvesting:
 - Harvest the bacterial cells by centrifugation at 15,000 x g for 10 minutes at 4°C.[6]
 - Discard the supernatant and store the cell pellet at -20°C or proceed directly to purification.

III. Purification of Recombinant ESAT-6 Protein

This protocol details the purification of the 6xHis-tagged ESAT-6 protein from the bacterial cell lysate using Nickel-Nitrilotriacetic Acid (Ni-NTA) affinity chromatography.

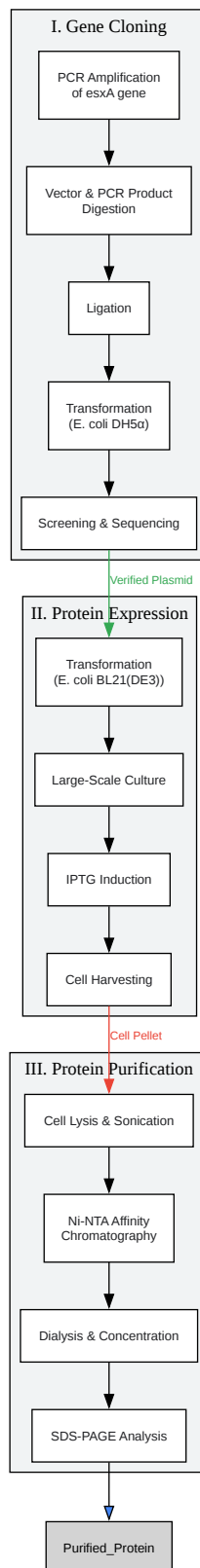
Materials:

- Bacterial cell pellet
- Lysis Buffer (50 mM Tris-HCl, pH 7.8, 300 mM NaCl, 100 mM KCl, 10% glycerol, 0.5% Triton X-100)
- Lysozyme
- DNase I
- Ni-NTA agarose resin
- Wash Buffer (Lysis buffer with 10 mM imidazole)
- Elution Buffer (Lysis buffer with 200-300 mM imidazole)[1][6]
- Phosphate Buffered Saline (PBS), pH 7.5

Procedure:

- Cell Lysis:
 - Resuspend the cell pellet in lysis buffer.
 - Add lysozyme and DNase I and incubate on ice.
 - Sonicate the cell suspension on ice to ensure complete lysis.
 - Centrifuge the lysate at high speed to pellet the cell debris. Collect the supernatant containing the soluble protein fraction.
- Affinity Chromatography:
 - Equilibrate the Ni-NTA agarose resin with lysis buffer.
 - Load the clarified supernatant onto the equilibrated column.
 - Wash the column extensively with wash buffer to remove non-specifically bound proteins. [\[1\]](#)
 - Elute the bound ESAT-6 protein with elution buffer. [\[1\]](#)[\[6\]](#)
- Dialysis and Concentration:
 - Dialyze the eluted fractions against PBS (pH 7.5) to remove imidazole and for buffer exchange. [\[1\]](#)
 - Concentrate the purified protein using an appropriate method, such as ultrafiltration.
- Purity Analysis:
 - Analyze the purity of the recombinant ESAT-6 protein by SDS-PAGE. A single band corresponding to the expected molecular weight (approximately 11-13 kDa, or larger if a fusion tag like Thioredoxin is used) should be observed. [\[10\]](#)[\[11\]](#)[\[12\]](#)

Visualization of Experimental Workflow



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Caption: Workflow for Recombinant ESAT-6 Expression and Purification.

Application in Immunological Assays

The purified recombinant ESAT-6 protein can be utilized in a variety of immunological assays to detect an adaptive immune response to *M. tuberculosis*.

I. Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: ELISA is used to detect the presence of anti-ESAT-6 antibodies in patient serum or to detect the ESAT-6 antigen itself.

Brief Protocol (Antibody Detection):

- Coating: Coat microtiter plate wells with 10-100 ng of purified recombinant ESAT-6 protein per well.[\[10\]](#)
- Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., BSA or non-fat milk).
- Sample Incubation: Add diluted patient serum samples to the wells and incubate.
- Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody.
- Detection: Add a chromogenic substrate (e.g., TMB) and measure the absorbance to quantify the amount of bound antibody.

II. Interferon-Gamma Release Assay (IGRA)

Principle: IGRAs measure the cell-mediated immune response by quantifying the amount of interferon-gamma (IFN- γ) released by T-cells in response to stimulation with specific antigens, including ESAT-6.

Brief Protocol:

- Blood Collection: Collect whole blood from the subject.
- Antigen Stimulation: Incubate the whole blood with recombinant ESAT-6 protein (or a cocktail of Mtb-specific antigens including ESAT-6).

- IFN- γ Measurement: After incubation, measure the concentration of IFN- γ in the plasma using an ELISA-based method.

III. Western Blotting

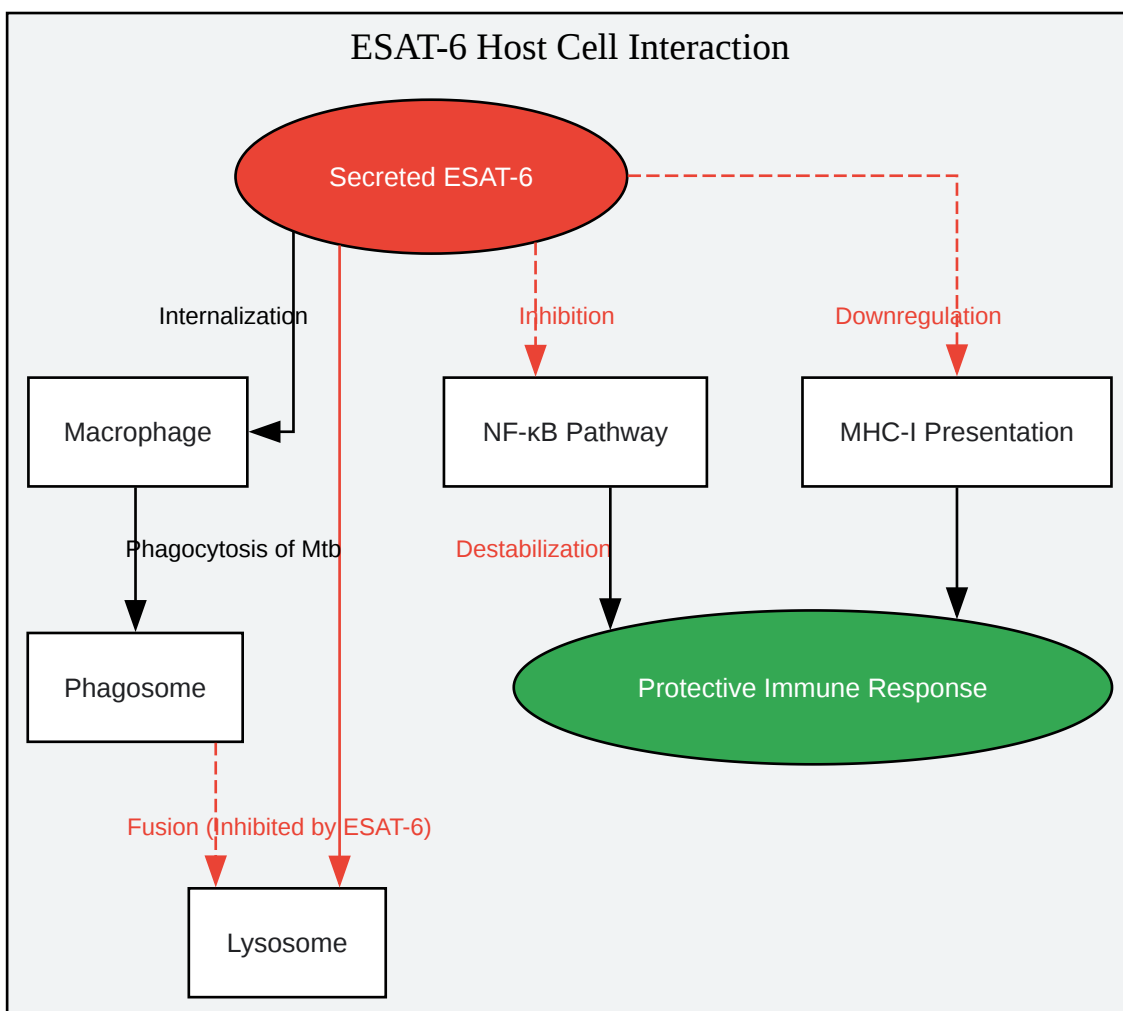
Principle: Western blotting is used to confirm the presence and specificity of anti-ESAT-6 antibodies in serum samples.

Brief Protocol:

- SDS-PAGE: Separate the purified recombinant ESAT-6 protein by SDS-PAGE.
- Transfer: Transfer the separated protein to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane to prevent non-specific antibody binding.
- Primary Antibody: Incubate the membrane with patient serum.
- Secondary Antibody: Incubate with an HRP-conjugated secondary antibody.
- Detection: Detect the protein-antibody complex using a chemiluminescent substrate.

Signaling Pathway Involvement

ESAT-6 is a key virulence factor that modulates the host immune response. It is known to interact with host cell components to inhibit protective immune mechanisms.



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- To cite this document: BenchChem. [Recombinant ESAT-6 Protein: Expression and Purification for Immunological Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568157#recombinant-esat6-protein-expression-and-purification-for-immunological-assays]

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